5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile
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Overview
Description
5-(2-furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Antimicrobial Activities
The synthesis of novel derivatives related to this compound has been studied, with a focus on their potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities. Some of these derivatives were found to possess good or moderate activities against test microorganisms, highlighting the potential of such compounds in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Determination of pKa Values
The determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents has been conducted. These studies are crucial in understanding the acidity and reactivity of such compounds under different conditions, contributing to their application in various scientific fields (Yüksek, Ocak, Alkan, Bahçeci, & Ozdemir, 2004).
Reactions with Semi-/Thiosemicarbazones
Research has been conducted on the reactions of compounds similar to 5-(2-Furanylmethylamino)-2-(3-methylphenyl)-4-oxazolecarbonitrile with semi-/thiosemicarbazones. This work is focused on synthesizing various pyrimidine derivatives, which are significant in heterocyclic chemistry and pharmaceutical applications (Önal & Yıldırım, 2007).
Synthesis and Characterization of Energetic Materials
The compound has also been part of the synthesis and characterization of energetic materials, which are important in various industrial and military applications. Studies, such as those by Yu et al. (2017), have focused on synthesizing and characterizing such materials, evaluating their thermal stabilities and detonation performances (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
Reactions with Amines
The reactions of polychlorinated enamidonitrile, which is structurally related to the compound, with primary aromatic amines, dialkylamines, piperidine, and morpholine have been studied. These reactions are significant in the synthesis of cyanooxazoles and their potential applications in various fields (Pil'o, Brovarets, Romanenko, & Drach, 2002).
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c1-11-4-2-5-12(8-11)15-19-14(9-17)16(21-15)18-10-13-6-3-7-20-13/h2-8,18H,10H2,1H3 |
InChI Key |
NERYIUYDDRORHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N |
solubility |
1.9 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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